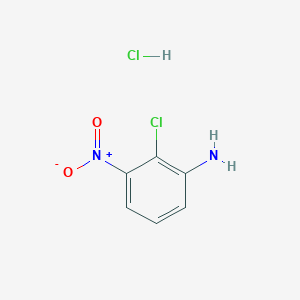
Ethyl 2-(4-isopropoxy-3-methylphenyl)-2-oxoacetate
Descripción general
Descripción
Ethyl 2-(4-isopropoxy-3-methylphenyl)-2-oxoacetate, commonly referred to as EIPMPA, is an organic compound that is widely used in the synthesis of various molecules and materials. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including alkylation, condensation, and esterification. EIPMPA is a colorless liquid with a pungent odor and is soluble in many solvents, including water and alcohols.
Mecanismo De Acción
The mechanism of action of EIPMPA is based on the reaction of its isopropoxy group with a nucleophile, such as an alcohol or an amine. The reaction produces an ester, which can be further reacted with other molecules to form a variety of products.
Biochemical and Physiological Effects
EIPMPA has no known biochemical or physiological effects. It is considered to be a safe and non-toxic compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EIPMPA in lab experiments include its low cost, its availability in a variety of solvents, and its versatility in organic synthesis reactions. The main limitation of using EIPMPA is its pungent odor, which can be unpleasant to work with.
Direcciones Futuras
For research on EIPMPA include exploring new applications for its use in organic synthesis reactions, such as in the synthesis of polymers, pharmaceuticals, and dyes. Additionally, further research could be conducted to investigate its potential uses in biochemistry, such as in the synthesis of peptides and proteins. Furthermore, research could be conducted to investigate the mechanism of action of EIPMPA and to identify new reactions that can be catalyzed by it. Finally, research could be conducted to identify new solvents or catalysts that could be used to improve the efficiency of reactions catalyzed by EIPMPA.
Aplicaciones Científicas De Investigación
EIPMPA is widely used in scientific research as a reagent for organic synthesis reactions. It is used in the synthesis of compounds such as polymers, pharmaceuticals, and dyes. It is also used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, EIPMPA is used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents. Furthermore, it is used in the synthesis of dyes and pigments, such as acid dyes and reactive dyes.
Propiedades
IUPAC Name |
ethyl 2-(3-methyl-4-propan-2-yloxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-5-17-14(16)13(15)11-6-7-12(10(4)8-11)18-9(2)3/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRZEXZIJUJDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)

![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)
![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)


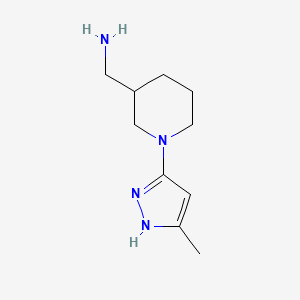
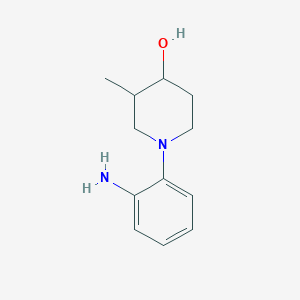
![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)
![6-[(4-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1475232.png)
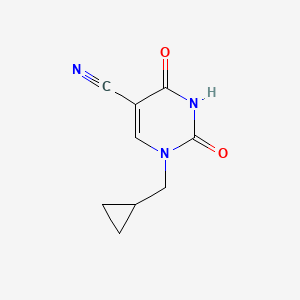
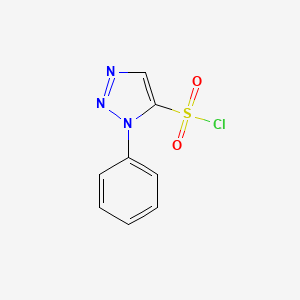
![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)
